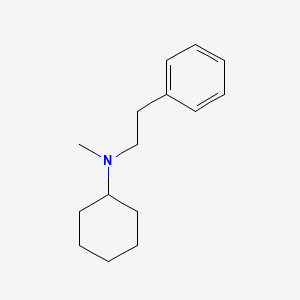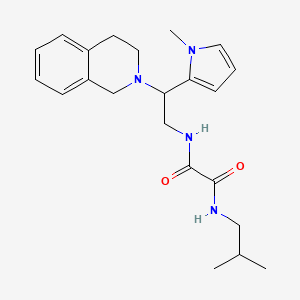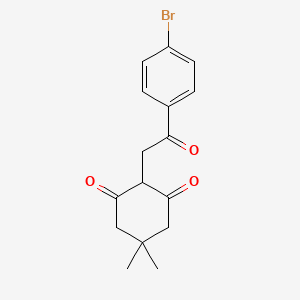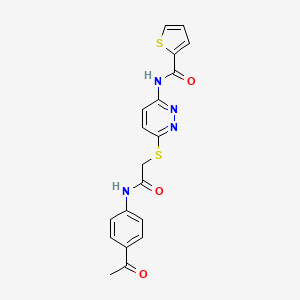
N-methyl-N-phenethylcyclohexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-methyl-N-phenethylcyclohexanamine, also known as Methoxyphenamine (MPA), is a psychoactive drug that belongs to the class of amphetamines. It was first synthesized in the 1930s and has been used for various purposes, including as a stimulant, an appetite suppressant, and a decongestant. Synthesis Method: The synthesis of N-methyl-N-phenethylcyclohexanamine involves the reaction of phenethylamine with cyclohexanone in the presence of methylamine. The reaction leads to the formation of N-methyl-N-phenethylcyclohexanone, which is then reduced using sodium borohydride to produce N-methyl-N-phenethylcyclohexanamine. The synthesis of N-methyl-N-phenethylcyclohexanamine is relatively simple and can be carried out in a laboratory setting. Scientific Research Application: N-methyl-N-phenethylcyclohexanamine has been used in scientific research to study its effects on the central nervous system. It has been shown to have stimulant properties, similar to other amphetamines, and has been used to study the mechanisms of action of these drugs. Additionally, N-methyl-N-phenethylcyclohexanamine has been used as a model compound for the development of new psychoactive drugs. Mechanism of Action: The mechanism of action of N-methyl-N-phenethylcyclohexanamine is similar to other amphetamines. It acts as a releasing agent for dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This results in a range of effects, including increased alertness, focus, and euphoria. Biochemical and Physiological Effects: The biochemical and physiological effects of N-methyl-N-phenethylcyclohexanamine are similar to other amphetamines. It increases the release of dopamine, norepinephrine, and serotonin, leading to increased activity in the brain. This results in a range of effects, including increased heart rate, blood pressure, and body temperature. Additionally, N-methyl-N-phenethylcyclohexanamine can cause appetite suppression and insomnia. Advantages and Limitations for Lab Experiments: The advantages of using N-methyl-N-phenethylcyclohexanamine in lab experiments include its relatively simple synthesis method, its similarity to other amphetamines, and its well-documented effects on the central nervous system. However, limitations of using N-methyl-N-phenethylcyclohexanamine in lab experiments include its potential for abuse and its potential side effects, which can make it difficult to study in humans. Future Directions: There are several future directions for the study of N-methyl-N-phenethylcyclohexanamine. One area of research is the development of new psychoactive drugs based on the structure of N-methyl-N-phenethylcyclohexanamine. Additionally, further research is needed to fully understand the mechanisms of action of N-methyl-N-phenethylcyclohexanamine and its effects on the central nervous system. Finally, research is needed to determine the potential therapeutic uses of N-methyl-N-phenethylcyclohexanamine and other amphetamines. In conclusion, N-methyl-N-phenethylcyclohexanamine is a psychoactive drug that has been used for various purposes, including as a stimulant, an appetite suppressant, and a decongestant. It has been extensively studied in scientific research and has been used as a model compound for the development of new psychoactive drugs. The synthesis of N-methyl-N-phenethylcyclohexanamine is relatively simple, and it has well-documented effects on the central nervous system. However, its potential for abuse and potential side effects make it difficult to study in humans. Future research is needed to fully understand the mechanisms of action of N-methyl-N-phenethylcyclohexanamine and its potential therapeutic uses.
Eigenschaften
IUPAC Name |
N-methyl-N-(2-phenylethyl)cyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N/c1-16(15-10-6-3-7-11-15)13-12-14-8-4-2-5-9-14/h2,4-5,8-9,15H,3,6-7,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFMWNMKPNOLAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-phenethylcyclohexanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide](/img/structure/B2459699.png)




![N-(3-chloro-4-methylphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2459708.png)


![2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(3-cyanophenyl)acetamide](/img/no-structure.png)

![6-((5-fluoro-2-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B2459717.png)
![3-(2-Pyrimidinyl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene](/img/structure/B2459718.png)
![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2459719.png)
![4-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2459722.png)